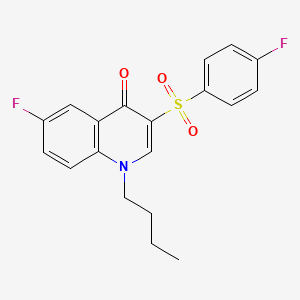

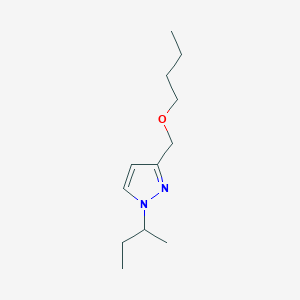

![molecular formula C25H22N4OS B2461967 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide CAS No. 896707-33-8](/img/structure/B2461967.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide” is a derivative of benzimidazo[1,2-c]quinazolin-6-ones . Benzimidazo[1,2-c]quinazolin-6-ones are a class of nitrogen-rich heterocyclic compounds .

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolin-6-ones has been achieved through a highly regioselective C–C bond cleavage/amination of isatins by reacting with o-phenylene diamines . This method is operationally simple, enabling the C–C bond cleavage and triple C–N bond formation, wherein molecular oxygen is the sole required oxidant .Chemical Reactions Analysis

The chemical reactions involving benzimidazo[1,2-c]quinazolin-6-ones have been studied. A metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles has been developed . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .Mechanism of Action

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide binds to the orthosteric site of mGluR1 and induces a conformational change that activates the receptor and triggers downstream signaling cascades. The activation of mGluR1 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER) and releases Ca2+ into the cytoplasm, which activates various Ca2+-dependent enzymes and transcription factors. DAG activates protein kinase C (PKC), which phosphorylates and regulates the activity of various proteins.

Biochemical and physiological effects:

The activation of mGluR1 by this compound has been shown to have various biochemical and physiological effects, such as the modulation of synaptic transmission, neuronal excitability, and gene expression. This compound can enhance the release of glutamate and other neurotransmitters from presynaptic terminals, which can potentiate or depress synaptic transmission depending on the context. This compound can also regulate the activity of ion channels and receptors, such as NMDA receptors, AMPA receptors, and GABA receptors, which can affect neuronal excitability and plasticity. This compound can induce the expression of immediate-early genes, such as c-fos and Arc, which are involved in the consolidation and storage of long-term memories.

Advantages and Limitations for Lab Experiments

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide has several advantages as a research tool, such as its high selectivity and potency for mGluR1, its ability to penetrate the blood-brain barrier, and its stability and solubility in aqueous solutions. However, this compound also has some limitations, such as its potential off-target effects at high concentrations, its short half-life and rapid metabolism in vivo, and its potential toxicity and side effects in animal models.

Future Directions

There are several future directions for the research on 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide and mGluR1, such as the development of more selective and potent mGluR1 agonists and antagonists, the investigation of the role of mGluR1 in various brain regions and circuits, the exploration of the interaction between mGluR1 and other neurotransmitter systems, and the translation of the preclinical findings to clinical applications for neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide involves several steps, including the condensation of 2-aminobenzimidazole and 2-chloroquinazoline, followed by thiolation with 2-mercaptobenzothiazole and N-alkylation with benzyl bromide and ethyl acetate. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of this compound can be confirmed by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide has been widely used as a research tool to investigate the physiological and pathological functions of mGluR1 in vitro and in vivo. This compound can selectively activate mGluR1 without affecting other subtypes of mGluRs or ionotropic glutamate receptors, which allows for the specific modulation of mGluR1-mediated signaling pathways. This compound has been used to study the role of mGluR1 in various neurological and psychiatric disorders, such as epilepsy, Parkinson's disease, depression, and addiction.

Properties

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-benzyl-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4OS/c1-2-28(16-18-10-4-3-5-11-18)23(30)17-31-25-27-20-13-7-6-12-19(20)24-26-21-14-8-9-15-22(21)29(24)25/h3-15H,2,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKKALMDYPJGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2461885.png)

![4,7-Dimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2461886.png)

![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride](/img/structure/B2461887.png)

![3-fluoro-N-[4-[[4-(4-methoxyphenyl)-1-piperazinyl]-oxomethyl]phenyl]benzenesulfonamide](/img/structure/B2461893.png)

![1-(4-Fluorophenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2461897.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2461903.png)